molecular formula C13H22N2O2 B1401635 tert-Butyl 2,6-diazaadamantane-2-carboxylate CAS No. 1251016-59-7

tert-Butyl 2,6-diazaadamantane-2-carboxylate

Cat. No. B1401635
CAS RN: 1251016-59-7
M. Wt: 238.33 g/mol
InChI Key: LHHNQYJCOKFOAC-UHFFFAOYSA-N
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Description

“tert-Butyl 2,6-diazaadamantane-2-carboxylate” is a chemical compound . It is also known by other names such as “2,6-Diazaspiro [3.3]heptane-2-carboxylic Acid tert -Butyl Ester”, “2- ( tert -Butoxycarbonyl)-2,6-diazaspiro [3.3]heptane”, and "2-Boc-2,6-diazaspiro [3.3]heptane" .


Synthesis Analysis

The synthesis of “tert-Butyl 2,6-diazaadamantane-2-carboxylate” has been described in the literature . The compound and related intermediates are useful for further selective derivation on the azetidine and cyclobutane rings, providing a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems .


Molecular Structure Analysis

The molecular formula of “tert-Butyl 2,6-diazaadamantane-2-carboxylate” is C13H22N2O2 . It is a solid at room temperature .


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 2,6-diazaadamantane-2-carboxylate” include a molecular weight of 238.33 . It is a solid at room temperature . The compound should be stored in a dark place, sealed in dry conditions, and at room temperature .

Scientific Research Applications

Catalytic Activity in Asymmetric Reactions

Research by Hashimoto et al. (2011) explores the use of tert-butyl diazoacetate in asymmetric Mannich-type reactions. This compound serves as a key component in the development of chiral Brønsted acid catalysts, demonstrating its utility in creating chiral β-amino phosphonates and β-amino sulfones with high enantioselectivities. The unique internal hydrogen bonding of the acid used in these reactions underpins its distinct acidity and chiral scaffold, essential for the reaction's success (Hashimoto et al., 2011).

Synthesis of Cyclopropanecarboxylates

In another application, Häner et al. (1986) describe the lithiation of tert-butyl and 2,6-di(tert-butyl)-4-methylphenyl cyclopropanecarboxylates. This process facilitates the synthesis of α-substituted BHT esters, which can be converted to carboxylic acids or cyclopropanemethanols. This research demonstrates the compound's versatility in creating various chemically significant structures (Häner et al., 1986).

Pharmaceutical Intermediate Synthesis

Gomi et al. (2012) report a practical synthesis method for (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate in the production of Rho-kinase inhibitor K-115. This synthesis approach is significant for large-scale pharmaceutical production, illustrating the compound's importance in medicinal chemistry (Gomi et al., 2012).

tert-Butylation Reagent Development

Yamada et al. (2016) developed a tert-butylating reagent, TriAT-tBu, using tert-butyl compounds. This reagent effectively tert-butylation of alcohols and carboxylic acids, showcasing the role of tert-butyl compounds in creating useful chemical reagents (Yamada et al., 2016).

Dendrimer Synthesis

Pesak et al. (1997) synthesized phenylacetylene dendrimers using tert-butyl esters. These dendrimers, which underwent transformations to carboxylic acids, demonstrate the compound's utility in creating complex macromolecules with distinct solubility characteristics (Pesak et al., 1997).

Synthesis of Halo-Substituted Compounds

Ivanov et al. (2017) synthesized halo-substituted pyrazolo[5,1-c][1,2,4]triazines using tert-butyl compounds. These compounds illustrate the role of tert-butyl derivatives in synthesizing novel halo-substituted derivatives, significant in various chemical syntheses (Ivanov et al., 2017).

properties

IUPAC Name

tert-butyl 2,6-diazatricyclo[3.3.1.13,7]decane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c1-13(2,3)17-12(16)15-10-4-8-5-11(15)7-9(6-10)14-8/h8-11,14H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHNQYJCOKFOAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC3CC1CC(C2)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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